1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea

Chemical Probe Building Block SAR Study

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic small molecule belonging to the N-(ureidoalkyl)-benzylpiperidine class. Its structure comprises a piperidine ring bearing an N-benzyl substituent and linked via a methylene bridge to a urea moiety that is further substituted with a 2-methoxyphenyl group (molecular formula C21H27N3O2, molecular weight 353.5 g/mol).

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 1207010-76-1
Cat. No. B2469080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea
CAS1207010-76-1
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)23-21(25)22-15-17-11-13-24(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H2,22,23,25)
InChIKeyYRXLVMOGCOYZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 1207010-76-1): Chemical Identity and Research-Grade Procurement Profile


1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic small molecule belonging to the N-(ureidoalkyl)-benzylpiperidine class. Its structure comprises a piperidine ring bearing an N-benzyl substituent and linked via a methylene bridge to a urea moiety that is further substituted with a 2-methoxyphenyl group (molecular formula C21H27N3O2, molecular weight 353.5 g/mol) . The compound is cataloged as a research chemical and building block; however, at the time of this analysis, no quantitative biological activity data from peer-reviewed primary research papers or patents could be located for this specific CAS number in the public domain.

Why 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea Cannot Be Interchanged with Close Structural Analogs


Within the benzylpiperidine-urea chemotype, minor structural modifications are known to produce large shifts in receptor-binding potency, selectivity, and pharmacokinetic properties [1]. The presence of a 2-methoxyphenyl group versus a 3- or 4-methoxyphenyl regioisomer, or replacement of the N-benzylpiperidine with a 3-benzylpiperidine scaffold, has been shown in related series to alter CCR3 binding IC50 values by orders of magnitude and to change selectivity against off-targets such as the serotonin 5-HT2A receptor and CYP2D6 [1]. Consequently, assuming functional equivalence between 1-((1-benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea and any in-class analog without compound-specific data is scientifically unjustified and may lead to irreproducible results in target-engagement or phenotypic assays.

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea: Quantitative Differentiation Evidence Summary


Evidence Gap: No Publicly Available Quantitative Comparative Data for CAS 1207010-76-1

A comprehensive search of primary research papers, patents (including US-9212145-B2 and related benzylpiperidine-urea filings), and authoritative databases (ChEMBL, BindingDB, PubChem, Guide to Pharmacology) did not yield any quantitative biological activity data (e.g., IC50, Ki, EC50, pharmacokinetic parameters, or selectivity ratios) for the compound 1-((1-benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea. Without such data, no direct head-to-head, cross-study comparable, or class-level inference comparison can be constructed. This evidence item is presented to transparently acknowledge the current limitation in the public literature.

Chemical Probe Building Block SAR Study

Appropriate Research Applications for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea Based on Available Evidence


Use as a Synthetic Building Block in Medicinal Chemistry

The compound may serve as a late-stage intermediate or diversification scaffold for parallel synthesis of benzylpiperidine-urea libraries, particularly where the 2-methoxyphenyl substituent is a required pharmacophoric element [1]. Procurement is appropriate only when the specific 2-methoxy regioisomer is synthetically mandated; otherwise, lower-cost analogs may suffice.

Negative Control or Inactive Comparator in CCR3 Antagonist Screening

Given the known structure-activity relationships in the benzylpiperidine-urea series, where subtle substituent changes can ablate CCR3 binding [1], this compound could potentially be evaluated as a negative control in CCR3 assays. However, its inactivity must be experimentally confirmed before such use.

Internal Structure-Activity Relationship (SAR) Exploration

Researchers with proprietary screening data may procure this compound to benchmark in-house benzylpiperidine-urea analogs. In this context, the compound's value is defined by its fit within a specific corporate collection, not by any public differentiation claim.

Quote Request

Request a Quote for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.